Methyl 2-(2-Nitro-5-chlorophenyl)acetate
Description
Methyl 2-(2-Nitro-5-chlorophenyl)acetate (CAS: 219712-63-7) is an aromatic ester featuring a nitro (-NO₂) group at the 2-position and a chlorine atom at the 5-position of the phenyl ring. This compound is cataloged by Amadis Chemical for research purposes, though its specific applications remain unspecified in the literature .
Properties
CAS No. |
22908-29-8 |
|---|---|
Molecular Formula |
C9H8ClNO4 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
methyl 2-(5-chloro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
KOBQBYWAUJJPSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The nitro and chloro groups on the phenyl ring differentiate Methyl 2-(2-Nitro-5-chlorophenyl)acetate from simpler esters. Key comparisons include:
Methyl 2-phenylacetoacetate (C₁₁H₁₂O₃) : This compound lacks nitro and chloro substituents but includes a phenyl and acetyl group. It is utilized as a precursor in amphetamine synthesis . The absence of electron-withdrawing groups (EWGs) like nitro or chloro may enhance its nucleophilic reactivity compared to the target compound.
- Methyl 2-hydroxyacetate (C₃H₆O₃) : A simpler ester with a hydroxyl group, this compound is less sterically hindered and more polar, making it suitable for industrial applications. Its safety data highlight inhalation risks, suggesting that EWGs in the target compound may necessitate similar precautions .
Table 1: Substituent and Functional Group Comparison
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